molecular formula C10H16O2 B13625647 1-Cyclopentyl-3-ethoxyprop-2-en-1-one

1-Cyclopentyl-3-ethoxyprop-2-en-1-one

Cat. No.: B13625647
M. Wt: 168.23 g/mol
InChI Key: OZGFQYLRJHEZMB-BQYQJAHWSA-N
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Description

1-Cyclopentyl-3-ethoxyprop-2-en-1-one is an organic compound with the molecular formula C10H16O2 It is characterized by a cyclopentyl group attached to a prop-2-en-1-one backbone, with an ethoxy group at the third position

Preparation Methods

The synthesis of 1-Cyclopentyl-3-ethoxyprop-2-en-1-one can be achieved through several routes. One common method involves the Claisen condensation reaction, where an ester reacts with a ketone in the presence of a strong base to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

1-Cyclopentyl-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-3-ethoxyprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: This compound can be used in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-3-ethoxyprop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

1-Cyclopentyl-3-ethoxyprop-2-en-1-one can be compared with similar compounds such as cyclopentenone and cyclohexenone. These compounds share structural similarities but differ in their chemical properties and reactivity. For instance, cyclopentenone contains a five-membered ring with a ketone group, while cyclohexenone has a six-membered ring. The unique combination of the cyclopentyl and ethoxy groups in this compound distinguishes it from these related compounds and may confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(E)-1-cyclopentyl-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C10H16O2/c1-2-12-8-7-10(11)9-5-3-4-6-9/h7-9H,2-6H2,1H3/b8-7+

InChI Key

OZGFQYLRJHEZMB-BQYQJAHWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1CCCC1

Canonical SMILES

CCOC=CC(=O)C1CCCC1

Origin of Product

United States

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